Cas no 146-39-4 ((8alpha,9R)-6-Methoxycinchonan-9-ol, compound with 2,3-dihydroxypropyl (dihydrogen phosphate) (2:1))

(8alpha,9R)-6-Methoxycinchonan-9-ol, compound with 2,3-dihydroxypropyl (dihydrogen phosphate) (2:1) structure
146-39-4 structure
Productnaam:(8alpha,9R)-6-Methoxycinchonan-9-ol, compound with 2,3-dihydroxypropyl (dihydrogen phosphate) (2:1)
CAS-nummer:146-39-4
MF:C43H57N4O10P
MW:820.90728
CID:199163
PubChem ID:118984347

(8alpha,9R)-6-Methoxycinchonan-9-ol, compound with 2,3-dihydroxypropyl (dihydrogen phosphate) (2:1) Chemische en fysische eigenschappen

Naam en identificatie

    • (8alpha,9R)-6-Methoxycinchonan-9-ol, compound with 2,3-dihydroxypropyl (dihydrogen phosphate) (2:1)
    • (8alpha,9R)-6-Methoxycinchonan-9-ol, compound with 2,3-dihydroxypropyl (dihydrogen phosphate) ...
    • 2,3-dihydroxypropyl [(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] hydrogen phosphate
    • QUININE GLYCEROPHOSPHATE
    • (8alpha,9R)-6'-Methoxycinchonan-9-ol, compound with 2,3-dihydroxypropyl (dihydrogen phosphate) (2:1)
    • 2,3-dihydroxypropyl dihydrogen phosphate - (4beta,8alpha,9R)-6'-methoxycinchonan-9-ol (1:2)
    • CCRIS 5760
    • UNII-ZP61X8C21F
    • EINECS 205-669-4
    • 146-39-4
    • Q27271448
    • Kineurine
    • UNII-9212688A9J
    • Quinine 1-glycerophosphate
    • 9212688A9J
    • Quinine glycerophosphate [NF]
    • CHEMBL3707252
    • Inchi: InChI=1S/2C20H24N2O2.C3H9O6P/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;4-1-3(5)2-9-10(6,7)8/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;3-5H,1-2H2,(H2,6,7,8)/t13-,14+,19-,20+;13-,14-,19-,20+;/m00./s1
    • InChI-sleutel: YZDDKALBXAGVHK-MQVXGCOQSA-N
    • LACHT: OCC(COP(=O)(O)O)O.COC1=CC=C2C(C([C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O)=CC=N2)=C1.COC1C=CC2=C(C([C@H]([C@@H]3C[C@H]4CCN3C[C@@H]4C=C)O)=CC=N2)C=1

Berekende eigenschappen

  • Exacte massa: 820.38151
  • Monoisotopische massa: 820.381
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 33
  • Aantal draaibare bindingen: 10
  • Complexiteit: 712
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 5
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal tautomers: nothing
  • Topologisch pooloppervlak: 198A^2
  • XLogP3: nothing
  • Oppervlakte lading: 0

Experimentele eigenschappen

  • Kookpunt: 495.9°C at 760 mmHg
  • Vlampunt: 253.7°C
  • PSA: 198.4
  • LogboekP: 2.60560

(8alpha,9R)-6-Methoxycinchonan-9-ol, compound with 2,3-dihydroxypropyl (dihydrogen phosphate) (2:1) Gerelateerde literatuur

  • 1. The electric dipole moments of chloro-anilines and of some chloro-, bromo-, and nitro-substituted amino-pyridines in benzene and 1,4-dioxan solutions
    C. W. N. Cumper,A. Singleton J. Chem. Soc. B 1968 645
Aanbevolen leveranciers
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Taian Jiayue Biochemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taian Jiayue Biochemical Co., Ltd
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.